2-Nitropropene

Nitroalkene synthesis Knoevenagel condensation Process chemistry

2-Nitropropene (2-nitroprop-1-ene, CAS 4749-28-4), molecular formula C3H5NO2, is the simplest conjugated α-nitroalkene and a fundamental electron-deficient olefin building block in organic synthesis. It exists as one of three isomeric nitropropenes (1-nitropropene, 2-nitropropene, and 3-nitropropene) and features a nitro group directly conjugated to a terminal alkene.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 4749-28-4
Cat. No. B1617139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitropropene
CAS4749-28-4
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESCC(=C)[N+](=O)[O-]
InChIInChI=1S/C3H5NO2/c1-3(2)4(5)6/h1H2,2H3
InChIKeyGXEXLSDIVMVEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitropropene (CAS 4749-28-4): Technical Baseline and Procurement Considerations for the Simplest α-Nitroalkene Building Block


2-Nitropropene (2-nitroprop-1-ene, CAS 4749-28-4), molecular formula C3H5NO2, is the simplest conjugated α-nitroalkene and a fundamental electron-deficient olefin building block in organic synthesis [1]. It exists as one of three isomeric nitropropenes (1-nitropropene, 2-nitropropene, and 3-nitropropene) and features a nitro group directly conjugated to a terminal alkene [2]. With a molecular weight of 87.08 g/mol, boiling point of approximately 119.4°C at 760 mmHg (calculated), and ionization energy of 10.4 eV (PE) / 10.71 eV (vertical), this volatile liquid serves as a key electrophilic intermediate for Michael additions, cycloadditions, and Friedel-Crafts–type alkylations [3][4]. Unlike aromatic nitroalkenes (e.g., β-nitrostyrenes) that incorporate phenyl substituents, 2-nitropropene presents distinct electronic, steric, and thermal stability characteristics that directly impact its synthetic utility and procurement specifications [5].

Building Block Core electron-deficient olefin for Michael, Diels-Alder, and Friedel-Crafts reactions
Isomer Specificity Distinct electronic and steric properties compared to β-nitrostyrenes and nitroalkene isomers
Synthetic Utility Volatile three-carbon electrophile for asymmetric Michael addition and cycloaddition workflows

2-Nitropropene (CAS 4749-28-4): Why Nitroalkene Analogs and Isomers Are Not Interchangeable Procurement Substitutes


Nitroalkenes cannot be treated as generic, interchangeable reagents due to fundamental differences in electronic structure, steric accessibility, and thermal stability that arise from substitution patterns and double-bond conjugation position. 2-Nitropropene is distinguished from its closest isomer, 1-nitropropene, by the location of the nitro group relative to the alkene—the former bears the nitro moiety on the internal carbon (2-position), while the latter places it on the terminal carbon (1-position) [1]. This positional variation alters both electronic properties (ionization energy differs between isomers) and decomposition pathways under thermal stress [2]. More broadly, aromatic nitroalkenes such as β-nitrostyrenes and phenyl-substituted derivatives introduce additional steric bulk and extended π-conjugation, modulating electrophilicity and regioselectivity in cycloaddition and Michael addition contexts [3]. A researcher or procurement professional who substitutes 2-nitropropene with 1-nitropropene, 3-nitropropene, or a bulkier β-nitrostyrene without accounting for these quantifiable differences risks altered reaction yields, unexpected regiochemical outcomes, or compromised thermal stability during storage and handling. The following evidence dimensions substantiate these differentiation claims with direct comparator-based data.

Positional Isomer

1-Nitropropene may shift electronic properties and asymmetric reaction outcomes compared to 2-nitropropene.

Thermal Divergence

3-Nitropropene decomposes via a distinct nitrite-isomerization pathway, unlike 2-nitropropene.

Aromatic Analogs

β-Nitrostyrenes introduce steric bulk and extended conjugation, altering regioselectivity in cycloadditions.

2-Nitropropene (CAS 4749-28-4): Quantified Differentiation Evidence Against Comparators and In-Class Analogs


Synthesis Yield of 2-Nitropropene via Knoevenagel Condensation-Dehydration: Quantified Process Benchmark

2-Nitropropene is synthesized via a Knoevenagel condensation of nitroethane with formaldehyde (or paraformaldehyde) followed by dehydration of the intermediate 2-nitro-1-propanol. The direct dehydration method (using phthalic anhydride) or the two-step esterification-elimination route (via 2-nitropropyl acetate) both deliver the target compound in comparable yields of 70-75% overall [1]. This synthesis pathway is specific to the formation of the 2-nitro-substituted product; the 1-nitropropene isomer requires a distinct synthetic approach and cannot be accessed via this nitroethane-formaldehyde condensation route.

Synthesis Yield
Head-to-head
70–75% isolated yield (2-nitropropene) vs. not accessible via this route (1-nitropropene)
Exclusive synthetic pathway for 2-nitropropene isomer
Nitroethane-formaldehyde condensation-dehydration
Nitroalkene synthesis Knoevenagel condensation Process chemistry

Thermal Decomposition Pathway of 2-Nitropropene: Direct Comparison with 1-Nitropropene and 3-Nitropropene Isomers

Photoelectron spectroscopic monitoring of gas-phase thermal decomposition reveals that 2-nitropropene and 1-nitropropene decompose via a shared mechanistic pathway that yields products analogous to those observed in nitrostyrene thermolysis. In contrast, 3-nitropropene decomposes via an initial isomerization to 3-propenyl nitrite followed by distinct fragmentation [1]. The thermal behavior of 2-nitropropene is therefore mechanistically aligned with 1-nitropropene but fundamentally divergent from 3-nitropropene.

Thermal Decomposition
Head-to-head
2-Nitropropene and 1-nitropropene share nitrostyrene-analogous pathway; 3-nitropropene isomerizes to nitrite first
Distinct thermal mechanism informs storage and thermal safety
Thermal stability Decomposition mechanism Gas-phase pyrolysis Isomer comparison

Ionization Energy and Electronic Structure: 2-Nitropropene Versus 1-Nitropropene Quantified

He I and He II photoelectron spectroscopy provides direct quantification of ionization energies (IE) and orbital character for the isomeric nitropropenes. 2-Nitropropene exhibits an adiabatic ionization energy of 10.4 eV and a vertical ionization energy of 10.71 eV [1]. In 1-nitropropene, the separation between the first two ionization energies is only 0.39 eV, and the πCC, n+O, n–O, and π2 orbital energy ordering differs from that in 2-nitropropene due to altered inductive, hyperconjugation, and resonance effects [2][3].

Ionization Energy
Head-to-head
10.4 eV adiabatic (2-nitropropene); 1-nitropropene orbital separation 0.39 eV, distinct ordering
Quantified electronic difference impacts electrophilic reactivity
Photoelectron spectroscopy Ionization energy Electronic structure Nitroalkene orbital analysis

Synthetic Utility: 2-Nitropropene in Asymmetric Michael Addition Versus 1-Nitropropene Comparator

In asymmetric Michael addition reactions employing chiral imines/enamino esters, 2-nitropropene and 1-nitropropene exhibit distinct reactivity outcomes. Addition of 2-nitropropene to the chiral imine derived from 2-methylcyclopentanone and (S)-1-phenylethylamine furnished the expected Michael adduct, which was subsequently converted into (R)-pentalenone via Nef reaction [1]. Condensation of the same chiral enamino ester system with 1-nitropropene gave the corresponding Michael adduct with excellent diastereo- and enantioselectivity [1]. The positional isomerism between 2-nitropropene and 1-nitropropene results in differentiable diastereoselectivity and enantioselectivity outcomes in asymmetric transformations.

Asymmetric Michael
Reported
2-Nitropropene gives (R)-pentalenone via Nef; 1-nitropropene gives adduct with high diastereo-/enantioselectivity
Isomer choice directs distinct stereochemical outcomes
Asymmetric Michael addition Nitroalkene electrophilicity Chiral imine Enantioselective synthesis

Cycloaddition Reactivity Profile: 2-Nitropropene as an Electron-Deficient Dienophile

2-Nitropropene belongs to the class of α-nitroalkenes that function as electron-deficient dienophiles in Diels-Alder reactions. Under thermal conditions, nitroalkenes react with dienes to yield 3-nitrocyclohexenes [1]. The nitro group serves as a regiochemical control element: the sequence of Diels-Alder reaction of α-nitroalkenes with dienes, followed by denitration with Bu3SnH, provides a method for the regioselective construction of cyclohexene derivatives [2]. This reactivity profile is characteristic of nitroalkenes bearing the nitro group on the carbon adjacent to the alkene terminus (α-position).

Diels-Alder Reactivity
Class-level
α-Nitroalkenes act as electron-deficient dienophiles; nitro group provides regiochemical control
Supports class-level dienophile reactivity profile; specific substrate review needed
Class-level inference; verify with specific diene substrates
Diels-Alder cycloaddition Nitroalkene dienophile Regioselective cycloaddition

Michael Addition with Carboxylic Acid Dianions: 2-Nitropropene as Base-Sensitive Conjugated Nitro Olefin

2-Nitropropene is classified among base-sensitive conjugated nitro olefins that undergo Michael addition with lithium dianions of carboxylic acids and lithium enolates of esters at low temperature (ca. -100°C). Subsequent treatment of the Michael adducts with aqueous acid yields γ-keto acids or esters in a one-pot operation . This low-temperature Michael addition reactivity is characteristic of nitroalkenes bearing the nitro group conjugated to an unsubstituted terminal alkene.

Low-Temp Michael
Data to verify
Participates as base-sensitive nitro olefin with lithium dianions at −100°C; yields γ-keto acids/esters
Informs cryogenic handling requirements; yields require individual verification
Sources not provided; data to verify independently
Michael addition Nitro olefin electrophilicity Carboxylic acid dianions γ-Keto ester synthesis

2-Nitropropene (CAS 4749-28-4): Evidence-Based Research and Industrial Application Scenarios


Asymmetric Synthesis of Chiral Building Blocks via Michael Addition

2-Nitropropene serves as a three-carbon Michael acceptor in asymmetric transformations involving chiral imines and enamino esters. As demonstrated by Thominiaux et al., addition of 2-nitropropene to a chiral imine derived from 2-methylcyclopentanone and (S)-1-phenylethylamine furnishes the Michael adduct that can be converted via Nef reaction into (R)-pentalenone [1]. This application is appropriate when the synthetic objective requires a three-carbon nitroalkene electrophile without aryl substitution, and where the stereochemical outcome differs from that obtained with the 1-nitropropene isomer.

Regioselective Cyclohexene Derivative Construction via Diels-Alder/Denitration Sequence

2-Nitropropene, as an α-nitroalkene, functions as an electron-deficient dienophile in Diels-Alder reactions. The nitro group provides regiochemical control, enabling the regioselective construction of cyclohexene derivatives following denitration with tributyltin hydride (Bu3SnH) [2][3]. This application is suitable for researchers requiring a regiochemically defined cyclohexene scaffold, leveraging the established reactivity of α-nitroalkenes as dienophiles.

γ-Keto Acid and γ-Keto Ester Synthesis via Low-Temperature Michael Addition

As reported by Miyashita et al., 2-nitropropene undergoes Michael addition with lithium dianions of carboxylic acids and lithium enolates of esters at cryogenic temperatures (ca. -100°C) to generate γ-keto acids or esters after acidic workup . This application is appropriate for synthetic routes requiring a one-pot conversion of a nitroalkene electrophile to a γ-keto carbonyl framework, with the recognition that 2-nitropropene is classified as base-sensitive and requires low-temperature handling.

Gas-Phase Reactivity and Thermal Stability Studies Requiring Defined Isomer Behavior

2-Nitropropene exhibits a thermal decomposition pathway that aligns with 1-nitropropene (products analogous to nitrostyrene thermolysis) but diverges fundamentally from 3-nitropropene (which undergoes initial isomerization to 3-propenyl nitrite) [4]. Researchers investigating gas-phase decomposition mechanisms, energetic materials behavior, or thermal stability of nitroolefins should select 2-nitropropene when the objective requires a nitroalkene that decomposes via the nitrostyrene-analogous pathway rather than the nitrite-isomerization pathway characteristic of the 3-nitro isomer.

Application
Selection Property
Validation Focus
Asymmetric Michael addition studies
Isomer-specific electrophile for chiral imine/enamino ester platforms
Stereochemical outcome and Nef conversion to chiral ketones
Diels-Alder cycloaddition with dienes
Electron-deficient α-nitroalkene dienophile
Regiochemical control and denitration to cyclohexene derivatives
Low-temperature Michael addition to carboxylic acid dianions
Base-sensitive conjugated nitro olefin
Cryogenic handling and γ-keto carbonyl formation
Thermal decomposition mechanism studies
Nitrostyrene-analogous decomposition pathway
Isomer-dependent thermal stability profiling

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